molecular formula C6H6Cl2N2O2S B13141005 N-(3,4-Dichlorophenyl)sulfuric diamide

N-(3,4-Dichlorophenyl)sulfuric diamide

Cat. No.: B13141005
M. Wt: 241.09 g/mol
InChI Key: FRUDRFVYVQNPQY-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)sulfuric diamide is a sulfamide derivative characterized by a 3,4-dichlorophenyl group attached to a sulfamide (-SO₂-NH₂) moiety.

Properties

Molecular Formula

C6H6Cl2N2O2S

Molecular Weight

241.09 g/mol

IUPAC Name

1,2-dichloro-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)10-13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

FRUDRFVYVQNPQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)sulfuric diamide typically involves the reaction of 3,4-dichloroaniline with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfuric diamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)sulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)sulfuric diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)sulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related molecules featuring dichlorophenyl or sulfamide/sulfonamide groups:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Unique Properties
N-(3,4-Dichlorophenyl)sulfuric diamide C₆H₅Cl₂N₂O₂S -SO₂-NH₂, 3,4-dichlorophenyl ~241.1 (estimated) Enhanced lipophilicity due to Cl substituents; potential enzyme inhibition .
N-(3,4-Dichlorophenyl)methanesulfonamide C₇H₇Cl₂NO₂S -SO₂-NH₂, -CH₃, 3,4-dichlorophenyl 256.1 Higher solubility in polar solvents compared to non-methylated analogs .
N-(3,4-Dichlorophenyl)urea C₇H₆Cl₂N₂O -NH-CO-NH₂, 3,4-dichlorophenyl 219.0 Metabolite of linuron; lower stability due to urea linkage .
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate C₁₆H₁₆Cl₄N₆O₄S -guanidine, -SO₄²⁻ 544.2 Ionic nature improves solubility; broad-spectrum bioactivity .
N-(3,4-Dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide C₁₄H₁₃Cl₂N₃O₂S -S-pyrimidine, -acetamide 374.3 Dual heterocyclic and sulfanyl groups enhance target specificity .

Key Research Findings

  • Synthetic Challenges : Sulfamide derivatives often require controlled reaction conditions to avoid side products, as seen in the synthesis of related compounds like N-(3,4-dichlorophenyl)methanesulfonamide (81% yield under optimized conditions) .

Data Tables from Supporting Evidence

Table 1: NMR Data for Dichlorophenyl-Containing Compounds (Adapted from )

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Peaks
N-(3,4-Dichlorophenyl)quinolin-4-amine 8.65 (d, J=5.2 Hz) 152.1, 138.7 Aromatic protons (quinoline), NH at 9.2 ppm
N-(3,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4-amine 7.82 (s) 160.3, 128.5 Thienyl protons, NH at 8.9 ppm

Table 2: Bioactivity Comparison (Adapted from )

Compound Bioactivity IC₅₀/EC₅₀ (μM) Mechanism
N-(3,4-Dichlorophenyl)thiourea Antifungal (C. albicans) 12.4 Disruption of fungal membrane integrity
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine) sulfate Herbicidal (A. thaliana) 8.7 Inhibition of photosynthetic electron transport

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